molecular formula C22H28N2O2Si B12081538 (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol

(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol

Cat. No.: B12081538
M. Wt: 380.6 g/mol
InChI Key: SQKTYOVHKXOPHH-UHFFFAOYSA-N
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Description

(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol: is a complex organic compound that features a pyrazole ring substituted with a tert-butyldiphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol typically involves multiple steps, including the protection of hydroxyl groups and the formation of the pyrazole ring. One common method involves the reaction of a suitable pyrazole precursor with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Nucleophiles such as RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The tert-butyldiphenylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol lies in its specific substitution pattern and the presence of the pyrazole ring

Properties

Molecular Formula

C22H28N2O2Si

Molecular Weight

380.6 g/mol

IUPAC Name

[5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-methylpyrazol-3-yl]methanol

InChI

InChI=1S/C22H28N2O2Si/c1-22(2,3)27(20-11-7-5-8-12-20,21-13-9-6-10-14-21)26-17-19-15-18(16-25)23-24(19)4/h5-15,25H,16-17H2,1-4H3

InChI Key

SQKTYOVHKXOPHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=NN3C)CO

Origin of Product

United States

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